molecular formula C12H19NO B13206010 6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile

6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile

Cat. No.: B13206010
M. Wt: 193.28 g/mol
InChI Key: WFYPMKHHNUXFIJ-UHFFFAOYSA-N
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Description

6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile is a spirocyclic compound characterized by a 1-oxaspiro[2.6]nonane core. The spiro system comprises a 3-membered oxygen-containing ring (1-oxa) fused to a 7-membered carbocyclic ring via a shared spiro carbon atom (denoted as [2.6] in its nomenclature). A linear propyl group (-CH₂CH₂CH₃) is attached at position 6, and a nitrile (-CN) functional group is present at position 2.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

6-propyl-1-oxaspiro[2.6]nonane-2-carbonitrile

InChI

InChI=1S/C12H19NO/c1-2-4-10-5-3-7-12(8-6-10)11(9-13)14-12/h10-11H,2-8H2,1H3

InChI Key

WFYPMKHHNUXFIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCC2(CC1)C(O2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a base and a nitrile source. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications.

Scientific Research Applications

6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Varying Substituents

(a) 6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile
  • Structure : Features an isopropyl group (-CH(CH₃)₂) at position 6 instead of a linear propyl.
  • Key Differences: Branching vs. Lipophilicity: The isopropyl group may marginally increase lipophilicity (logP) due to its branched hydrophobic structure.
(b) Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
  • Structure : Substitutes the nitrile with an ethyl ester (-COOEt) and replaces the propyl group with a methyl (-CH₃) at position 4.
  • Key Differences :
    • Functional Group Reactivity : The ester group is less electron-withdrawing than the nitrile, altering electronic effects on the spiro system. Esters are prone to hydrolysis, whereas nitriles can undergo reduction or hydrolysis to carboxylic acids.
    • Molecular Weight : Higher molecular weight (212.29 g/mol) due to the ester group and methyl substituent .

Analogues with Distinct Spiro Systems

(a) (2R,3R)-3-(1-Mesityl-1H-imidazole-2-carbonyl)spiro[4.4]nonane-2-carbonitrile
  • Structure: Utilizes a spiro[4.4]nonane system (two 5-membered rings) instead of [2.6].
  • Synthetic Methodology: This compound was synthesized via rhodium-catalyzed asymmetric [3+2] photocycloaddition, a method distinct from traditional acid-catalyzed routes used for simpler spiro systems .

Research Findings and Implications

Substituent Effects: Linear alkyl chains (e.g., propyl) may enhance molecular flexibility and accessibility in reactions compared to branched analogs.

Spiro System Influence :

  • The [2.6] system’s 3-membered oxygen ring introduces strain, which could accelerate ring-opening reactions or participation in cycloadditions.
  • Larger spiro systems (e.g., [4.4]) exhibit reduced strain and distinct conformational preferences, impacting binding in biological systems or material applications.

Synthetic Considerations: Acid-catalyzed methods (e.g., p-toluenesulfonic acid in 2-propanol, as in ) are common for spiro systems, while photocycloadditions () enable stereochemical control.

Biological Activity

6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile is a spirocyclic compound that has garnered attention for its potential biological activities. Its unique chemical structure, characterized by a spirocyclic framework and a nitrile functional group, suggests possible interactions with biological targets, making it a candidate for further pharmacological exploration.

The molecular formula of this compound is C9H13NOC_9H_{13}NO with a molecular weight of 151.21 g/mol. The compound's structure includes an oxygen atom within the spirocyclic system and a nitrile group, which may influence its biological activity.

PropertyValue
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol
IUPAC Name1-Oxaspiro[2.6]nonane-2-carbonitrile
InChI KeyOPHREDJYBDGDQQ-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The nitrile group can participate in various chemical reactions, potentially influencing biological pathways through enzyme inhibition or receptor modulation.

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Properties: Some spirocyclic compounds have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects: Related compounds have demonstrated neurotrophic effects, enhancing neurite outgrowth in neuronal cultures.

A study on similar spirocyclic compounds reported significant neurotrophic activity, suggesting that this compound may also possess neuroprotective properties .

Case Studies and Research Findings

  • Neurotrophic Activity:
    • A study involving illicium sesquiterpenes indicated that certain spirocyclic structures promote neurite outgrowth in rat cortical neurons, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Activity:
    • Research on related compounds has shown promising results against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for its antibacterial properties.
  • Enzyme Interaction Studies:
    • Binding assays have been conducted to evaluate the interaction of spirocyclic compounds with various receptors, revealing that structural modifications can significantly influence binding affinities .

Comparative Analysis

The biological activity of this compound can be compared to other spirocyclic compounds:

Compound NameBiological ActivityStructural Features
1-Oxaspiro[2.3]hexaneModerate antimicrobialSmaller ring size
Methyl 2-chloro-6-methyl-1-oxaspiro[2.6]nonanePotential neuroprotectiveContains chlorine substituent

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